(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a dimethoxyaniline moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazolone Core: This involves the condensation of hydrazine with an appropriate β-keto ester.
Coupling Reactions: The final step would involve coupling the benzothiazole and pyrazolone intermediates with the dimethoxyaniline derivative under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors, efficient purification techniques, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development, particularly for targeting specific biological pathways.
Industry: Applications in materials science, such as the development of new polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-one: Lacks the dimethoxyaniline moiety.
4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-3-methyl-1H-pyrazol-5-one: Lacks the benzothiazole ring.
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is unique due to the combination of its structural components, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C21H20N4O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H20N4O3S/c1-12(22-15-9-7-10-16(27-3)19(15)28-4)18-13(2)24-25(20(18)26)21-23-14-8-5-6-11-17(14)29-21/h5-11,24H,1-4H3 |
InChI Key |
IZXAQJJIWSMZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=C(C(=CC=C4)OC)OC)C |
Origin of Product |
United States |
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